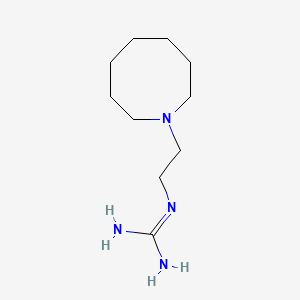













|
REACTION_CXSMILES
|
[CH2:1]([C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=CC=1)[CH2:2][CH2:3]CCCCCCCCC.[NH:20]1[CH:24]=[CH:23][N:22]=[CH:21]1.C(Cl)(=O)C=C.C([O-])(O)=O.[Na+].C([N:37](CC)CC)C>C1COCC1.ClCCl>[CH2:13]1[CH2:1][CH2:2][CH2:3][N:17]([CH2:24][CH2:23][N:22]=[C:21]([NH2:37])[NH2:20])[CH2:16][CH2:18][CH2:19]1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)C1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
three-mouthed
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
3.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Type
|
CUSTOM
|
|
Details
|
The funnel was shaken vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
an acid eliminator was added dropwise through a funnel for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
ADDITION
|
|
Details
|
was gradually added dropwise to the mixed solution through a dropping funnel for 20 minutes
|
|
Duration
|
20 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
Meanwhile, the solution was cooled on ice bath
|
|
Type
|
CUSTOM
|
|
Details
|
from rising above 5° C
|
|
Type
|
CUSTOM
|
|
Details
|
After 6 hours of reaction at 0° C.
|
|
Duration
|
6 h
|
|
Type
|
CUSTOM
|
|
Details
|
the solution was kept at 25° C. for more 9 hours of reaction
|
|
Duration
|
9 h
|
|
Type
|
CUSTOM
|
|
Details
|
Upon completion of the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
to eliminate precipitated salts
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated from the filtrate on an evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
The solid thus obtained
|
|
Type
|
CUSTOM
|
|
Details
|
to allow for the complete separation of the aqueous phase
|
|
Type
|
CUSTOM
|
|
Details
|
to remove unreacted acryloyl chloride
|
|
Type
|
ADDITION
|
|
Details
|
Magnesium sulfate (1.0 g) was added to the separated dichloromethane solution
|
|
Type
|
STIRRING
|
|
Details
|
After stirred for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
FILTRATION
|
|
Details
|
the solution was subjected to filtration
|
|
Type
|
CUSTOM
|
|
Details
|
to remove a trace amount of water
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
The dichloromethane solution thus obtained
|
|
Type
|
CUSTOM
|
|
Details
|
was kept on the evaporator, and n-hexane (100 mL)
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
unreacted p-dodecyl aniline was filtered out from the solution
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was then removed of the solvent on the evaporator
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CCCN(CCC1)CCN=C(N)N
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |